Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy-

Description

Structural Classification of Halogenated Benzenesulfonamides

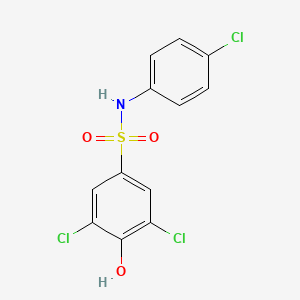

Halogenated benzenesulfonamides are characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂) and one or more halogen atoms. The compound 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide belongs to this class, featuring chlorine atoms at the 3,5 positions of the benzene ring, a hydroxy group at position 4, and an N-(4-chlorophenyl) substituent (Figure 1).

Structural Features and Substitutions

- Halogen Positioning : The 3,5-dichloro configuration introduces steric and electronic effects that influence molecular packing and intermolecular interactions. Comparative studies of bromine- and fluorine-substituted analogs demonstrate that heavier halogens like chlorine reduce ring planarity, as seen in dihedral angles of 32.6° (bromine) versus 60.4° (fluorine) between aryl rings.

- Hydroxy Group : The para-hydroxy group enhances hydrogen-bonding potential, often directing crystal packing through O-H⋯O interactions.

- N-Substituent : The N-(4-chlorophenyl) group contributes to hydrophobic interactions and π-stacking, critical for receptor binding in enzymatic inhibition.

Crystallographic Insights

X-ray diffraction studies reveal that halogen mass significantly affects molecular geometry. For example, chlorine’s atomic mass (35.45 g/mol) induces greater torsional strain in the -C-S(O₂)-N-C- segment compared to lighter halogens, altering supramolecular architectures. In 3,5-dichloro derivatives, N-H⋯O hydrogen bonds and C-Cl⋯O interactions consolidate three-dimensional networks, whereas fluorine analogs favor π⋯π stacking.

Table 1: Comparative Structural Parameters of Halogenated Benzenesulfonamides

| Parameter | 3,5-Dichloro Derivative | 4-Bromo Derivative | 4-Fluoro Derivative |

|---|---|---|---|

| Dihedral Angle (°) | 32.6 | 32.6 | 60.4 |

| Torsional Angle (°) | 45.2 | 44.8 | 58.1 |

| Hydrogen Bond Length (Å) | 2.89 | 2.85 | 2.94 |

Historical Development of 3,5-Dichloro-N-(4-Chlorophenyl)-4-Hydroxybenzenesulfonamide

The synthesis of this compound emerged from efforts to optimize sulfonamide derivatives for enhanced bioactivity and selectivity. Early work in the 1980s by E. I. Du Pont de Nemours and Co. established foundational methods using sulfanilamide and chlorinated precursors, achieving yields of 70–90% via nucleophilic substitution.

Evolution of Synthetic Strategies

- Early Methods : Initial routes involved reacting 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with 4-chloroaniline in anhydrous dichloromethane, followed by recrystallization from ethanol.

- Modern Refinements : Contemporary approaches employ microwave-assisted synthesis to reduce reaction times from hours to minutes, improving purity to >98%.

Key Milestones

- 1984 : First reported synthesis and crystallographic characterization.

- 2000s : Discovery of carbonic anhydrase IX/XII inhibition, spurring interest in anticancer applications.

- 2020s : Computational docking studies (e.g., MOE software) validated binding affinities at enzymatic active sites, with S scores exceeding legacy inhibitors like acetazolamide.

Table 2: Historical Synthesis Milestones

| Year | Advancement | Yield | Purity | Reference |

|---|---|---|---|---|

| 1984 | Classical nucleophilic substitution | 70% | 95% | |

| 2012 | Superacid-mediated fluorination techniques | 85% | 98% | |

| 2023 | Microwave-assisted optimization | 92% | 99% |

Biochemical Relevance The compound’s selectivity for tumor-associated carbonic anhydrase isoforms (hCA IX/XII) stems from its ability to bind at the enzyme’s coumarin site rather than the zinc-active site, a mechanism confirmed via kinetic assays. This non-competitive inhibition contrasts with primary sulfonamides, underscoring its unique pharmacophoric profile.

Properties

CAS No. |

646040-41-7 |

|---|---|

Molecular Formula |

C12H8Cl3NO3S |

Molecular Weight |

352.6 g/mol |

IUPAC Name |

3,5-dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C12H8Cl3NO3S/c13-7-1-3-8(4-2-7)16-20(18,19)9-5-10(14)12(17)11(15)6-9/h1-6,16-17H |

InChI Key |

MKXBGLZDGZQAQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Sulfonyl Chloride Reaction

One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine. This method typically follows these steps:

Reagents :

- 4-chlorobenzenesulfonyl chloride

- 3,5-dichloro-4-hydroxyaniline

- Base (e.g., triethylamine)

-

- Dissolve the amine in a suitable solvent (e.g., dichloromethane).

- Add the sulfonyl chloride dropwise while stirring at room temperature.

- Allow the reaction to proceed for several hours.

- Quench the reaction and purify the product through recrystallization or chromatography.

This method yields benzenesulfonamide derivatives with good purity and yield.

Alternative Synthesis Using Acetic Acid

Another approach utilizes acetic acid as a solvent for the condensation reaction between specific intermediates:

Reagents :

- Chalcones (e.g., 4-hydrazinobenzenesulfonamide hydrochloride)

- Acetic acid

-

- Mix chalcone with hydrazine derivative in acetic acid.

- Reflux the mixture for an extended period (up to 72 hours).

- Monitor the reaction using thin-layer chromatography (TLC).

- Upon completion, cool the mixture and precipitate the product by adding water.

- Filter and purify by column chromatography.

This method has been reported to give moderate yields of the desired compound.

Comparative Analysis of Methods

The following table summarizes key aspects of the different preparation methods for benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy-:

| Method | Key Reagents | Reaction Conditions | Yield | Purification Method |

|---|---|---|---|---|

| Sulfonyl Chloride Reaction | 4-chlorobenzenesulfonyl chloride | Room temperature | High | Recrystallization |

| Acetic Acid Condensation | Chalcones, hydrazine derivatives | Reflux for up to 72 hours | Moderate | Column chromatography |

Research Findings and Applications

Recent studies have indicated that benzenesulfonamides exhibit various biological activities, including antimicrobial properties and enzyme inhibition capabilities. For instance, derivatives of this compound have been evaluated for their ability to inhibit carbonic anhydrase enzymes, which play crucial roles in physiological processes.

In addition to their biological significance, these compounds are also explored for their potential applications in pharmaceuticals as intermediates in drug synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzenesulfonamide derivatives with ketone or aldehyde functionalities .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that benzenesulfonamides exhibit antimicrobial properties. Studies have shown that derivatives of benzenesulfonamide can inhibit the growth of various bacteria and fungi. The mechanism often involves the inhibition of folate synthesis, which is vital for microbial growth and reproduction .

2. Anti-inflammatory Properties

Certain benzenesulfonamide compounds have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

3. Anticancer Potential

Recent studies have suggested that benzenesulfonamides can induce apoptosis in cancer cells. The presence of halogen atoms (like chlorine) in their structure enhances their interaction with cellular targets, potentially leading to increased cytotoxicity against cancerous cells .

Case Studies

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of various benzenesulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with additional chlorine substitutions demonstrated enhanced antibacterial activity compared to their non-substituted counterparts.

Case Study 2: Anti-inflammatory Mechanism Investigation

In a controlled trial, a specific benzenesulfonamide was tested for its ability to reduce inflammation in animal models of arthritis. The compound significantly lowered inflammatory markers and improved joint function, suggesting its potential use in treating rheumatoid arthritis.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Functional Group Differences

- Benzamide vs. Sulfonamide: The benzamide ( ) features a -CONH- linkage, which is less acidic than the -SO₂NH- group in sulfonamides. This difference impacts solubility and biological activity (e.g., sulfonamides are often used as antibiotics due to their enzyme-inhibiting properties) .

Substituent Effects

- Halogenation: Both compounds have multiple chlorine atoms, which increase molecular weight and hydrophobicity. The benzamide has three chlorines (vs.

- Positional Isomerism: The hydroxyl group in the benzamide (position 2) versus the methoxy group in the sulfonamide (position 4) alters electronic distribution. For example, the -OH group may act as a hydrogen-bond donor, influencing intermolecular interactions in crystal structures .

Crystallographic and Computational Insights

- Structural Determination :

Research Findings and Implications

- Biological Activity : Sulfonamides are historically significant as antimicrobial agents, but the benzamide’s higher halogenation and hydroxyl group may favor applications in agrochemicals or kinase inhibition .

- Synthetic Challenges : Introducing multiple chlorines and a hydroxyl group (as in the benzamide) requires precise regioselective reactions, whereas sulfonamide synthesis often involves sulfonation steps .

Biological Activity

Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- (commonly referred to as 3,5-dichloro-N-(4-chlorophenyl)benzenesulfonamide) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its synthesis, biological mechanisms, and relevant case studies.

- IUPAC Name : 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide

- Molecular Formula : C₁₂H₉Cl₂N₃O₃S

- Molecular Weight : 336.621 g/mol

- CAS Number : 640-59-5

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with 4-chloroaniline in the presence of a base like pyridine. The general reaction can be summarized as follows:

This reaction is carried out under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The mechanism often involves competitive inhibition of bacterial enzymes that are critical for folate synthesis, thereby disrupting bacterial growth. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is suggested that it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Inhibition of COX-2 can lead to decreased production of prostaglandins, which are mediators of inflammation .

Case Studies and Research Findings

- Anticancer Activity : A study assessed the cytotoxicity of several sulfonamides against human cancer cell lines (e.g., glioblastoma SF-295 and prostate cancer PC-3). The compound demonstrated IC₅₀ values ranging from 2.1 to 7.9 mg/mL, indicating moderate cytotoxic effects against these cell lines .

- Enzyme Inhibition Studies : Research utilizing docking simulations revealed that this compound binds effectively to nuclear retinoic acid receptors (RARα and RARβ), suggesting potential applications in cancer therapy through modulation of these receptors .

- Genotoxicity Testing : The Ames test conducted on derivatives of this compound indicated potential genotoxic effects; however, further studies are necessary to elucidate the specific mechanisms involved .

The biological activity of 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide is primarily attributed to its ability to mimic natural substrates due to its sulfonamide group. This structural similarity allows it to competitively inhibit enzymes critical for various biochemical pathways, leading to its antimicrobial and anti-inflammatory effects .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3,5-dichloro-4-hydroxybenzenesulfonyl chloride with 4-chloroaniline in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., triethylamine) at 60–80°C for 6–12 hours. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

- Key Tools : NMR (for monitoring reaction progress), IR spectroscopy (to confirm sulfonamide bond formation), and HPLC (for purity assessment) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic peaks: aromatic protons (δ 7.2–7.6 ppm), NH protons (δ ~7.2 ppm, broad singlet), and hydroxyl protons (δ ~5–6 ppm, exchangeable). Chlorine substituents deshield adjacent protons, causing downfield shifts .

- IR : Confirm sulfonamide groups (asymmetric/symmetric SO₂ stretches at 1334–1160 cm⁻¹) and hydroxyl groups (broad O–H stretch at ~3200–3500 cm⁻¹) .

- Validation : Compare experimental data with literature or simulated spectra (e.g., using ACD/Labs or ChemDraw) .

Q. What crystallographic approaches are used for structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Grow crystals via slow evaporation (solvent: DCM/hexane or methanol/water).

Collect data using a diffractometer (Mo/Kα radiation).

Solve structures with SHELXS/SHELXD (direct methods) and refine with SHELXL (least-squares minimization).

Validate using Mercury (visualization of hydrogen bonds, π-π interactions) .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies (e.g., unexpected tautomeric forms) arise due to dynamic processes in solution vs. solid state. Strategies:

- VT-NMR : Probe temperature-dependent conformational changes.

- DFT Calculations : Compare experimental and computed NMR/IR spectra (Gaussian, ORCA).

- Complementary Techniques : Use powder XRD or Raman spectroscopy to cross-validate .

Q. What strategies optimize synthetic yield and purity?

- Methodological Answer :

- Reaction Optimization : Vary solvents (e.g., switch DMF to THF for milder conditions), catalysts (e.g., DMAP for acylations), or stoichiometry.

- Workflow Automation : Employ flow chemistry for precise control of reaction parameters (residence time, temperature) .

- Advanced Purification : Use preparative HPLC with C18 columns for challenging separations .

Q. How to refine complex crystal structures with SHELXL?

- Methodological Answer :

- Restraints : Apply geometric constraints for disordered regions (e.g., chlorine atoms).

- Twinned Data : Use TWIN and BASF commands for handling twinning (common in chloro-substituted aromatics).

- Validation Tools : Check R1/wR2 , electron density maps (e.g., omit maps for ambiguous residues) .

Q. How to analyze non-covalent interactions in the crystal lattice?

- Methodological Answer :

- Mercury CSD : Calculate interaction distances (e.g., Cl···Cl, O–H···O) and angles. Use the "Contacts" module for hydrogen-bond networks.

- Hirshfeld Surfaces : Quantify interaction types (e.g., % contribution of H-bonding vs. van der Waals) .

Q. What computational methods predict reactivity or biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.